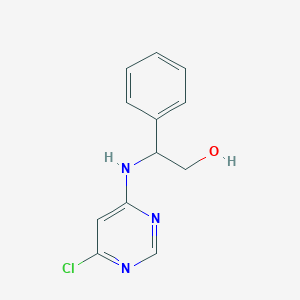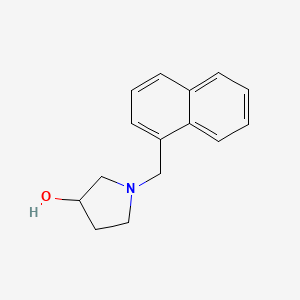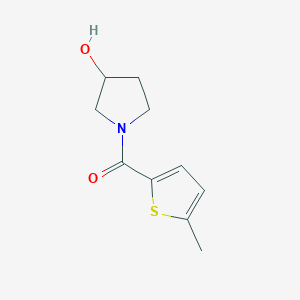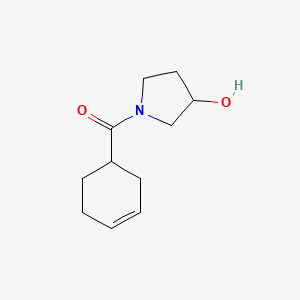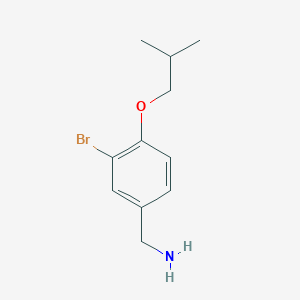
3-Bromo-4-isobutoxybenzylamine
Descripción general
Descripción
3-Bromo-4-isobutoxybenzylamine (BIBA) is a widely used synthetic organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a sweet, pungent odor. BIBA is a versatile reagent with a wide range of applications in synthetic and analytical chemistry, including reactions involving nucleophilic substitution, radical addition, and cyclization. Additionally, BIBA has been used for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies :
- Compounds structurally related to 3-Bromo-4-isobutoxybenzylamine have been found effective in inhibiting various enzymes. For example, novel 4-phenylbutenone derivatives, including bromophenols similar to 3-Bromo-4-isobutoxybenzylamine, demonstrated significant inhibition of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes (Bayrak et al., 2017).
Photodynamic Therapy :
- Zinc phthalocyanine derivatives substituted with bromophenol groups (related to 3-Bromo-4-isobutoxybenzylamine) have been studied for their potential in photodynamic therapy for cancer treatment, highlighting their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antitumor Activity :
- Certain derivatives of 3-Bromo-4-isobutoxybenzylamine have been synthesized and evaluated for their in vitro antitumor activity. Specifically, a study found that a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole exhibited promising therapeutic potential against cancer cell proliferation (Murali et al., 2017).
Antioxidant Properties :
- Nitrogen-containing bromophenols, structurally related to 3-Bromo-4-isobutoxybenzylamine, isolated from marine algae have shown potent scavenging activity against radicals. These compounds may have potential applications as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Chemical Synthesis and Reactivity :
- 3-Bromo-4-isobutoxybenzylamine and its analogs have been utilized in various chemical synthesis processes. For instance, they have been involved in the formation of carbon-carbon bonds in orthopalladated dibenzylamine complexes, demonstrating their utility in complex organic synthesis (Vicente et al., 1999).
Biological Organic Acid Analysis :
- Derivatives of 3-Bromo-4-isobutoxybenzylamine have been developed as derivatization reagents for high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of biological organic acids, showing potential in biochemical and clinical research (Marquis et al., 2017).
Propiedades
IUPAC Name |
[3-bromo-4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNBVNQUXZBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)


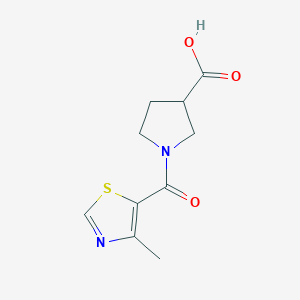
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)

